Comparative Lipophilicity (XLogP3) Advantage of Fmoc-N-methyl-O-methyl-L-tyrosine
Fmoc-N-methyl-O-methyl-L-tyrosine exhibits a computed XLogP3 value of 4.8 [1], which is higher than that of its singly O-methylated analog, Fmoc-O-methyl-L-tyrosine (XLogP3 = 4.6) , and the non-methylated Fmoc-L-tyrosine (XLogP3 = 4.3) . This increased lipophilicity is a direct consequence of the dual N- and O-methylation.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | Fmoc-O-methyl-L-tyrosine (CAS 77128-72-4): 4.6; Fmoc-L-tyrosine (CAS 92954-90-0): 4.3 |
| Quantified Difference | Δ = +0.2 vs. O-methyl analog; Δ = +0.5 vs. unmodified tyrosine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity is a key predictor of improved membrane permeability and oral bioavailability, making this compound a more attractive building block for peptide-based therapeutics.
- [1] PubChem. (2025). Compound Summary: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(4-methoxyphenyl)propanoic acid. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/46737472 View Source
